molecular formula C16H20N2O B2989816 N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide CAS No. 1311907-42-2

N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide

Cat. No. B2989816
CAS RN: 1311907-42-2
M. Wt: 256.349
InChI Key: KZTYHEYDCJWBOF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPNP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPNP is a member of the amide class of compounds and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is complex and not fully understood. However, it is believed that the compound acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and altered reward processing. These effects make N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide a promising candidate for use in various laboratory experiments aimed at studying the role of dopamine in various physiological and behavioral processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in the brain without affecting other neurotransmitter systems. However, one of the limitations of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is its potential for off-target effects, which can complicate data interpretation and analysis.

Future Directions

There are many potential future directions for research involving N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide. One promising avenue of research is the use of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in the study of addiction and other psychiatric disorders, as dopamine has been implicated in the development and maintenance of these conditions. Additionally, further research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide and its potential for off-target effects.

Synthesis Methods

N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is typically synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with a series of reagents, including acetic anhydride, sodium cyanide, and lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.

Scientific Research Applications

N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the primary uses of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is as a selective inhibitor of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain. By selectively inhibiting the dopamine transporter, N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide can be used to study the effects of dopamine on various physiological and behavioral processes.

properties

IUPAC Name

N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13-6-5-7-14(12-13)16(8-3-4-9-16)15(19)18(2)11-10-17/h5-7,12H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTYHEYDCJWBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide

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